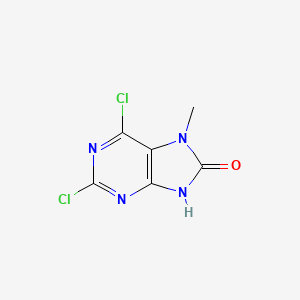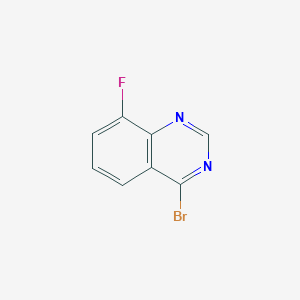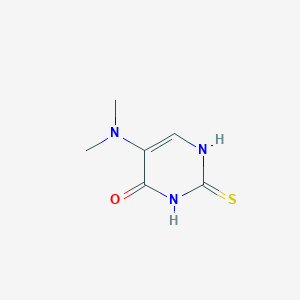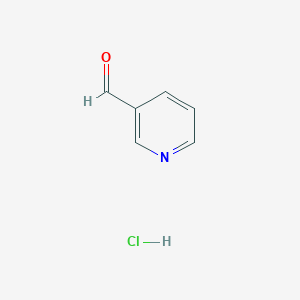
2,6-Dichloro-7-methylpurin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-7-methyl-7H-purin-8(9H)-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a methyl group at position 7, and a keto group at position 8 of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-methyl-7H-purin-8(9H)-one typically involves the chlorination of 7-methylxanthine. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions usually require elevated temperatures and anhydrous conditions to ensure the complete chlorination of the purine ring.
Industrial Production Methods
In industrial settings, the production of 2,6-Dichloro-7-methyl-7H-purin-8(9H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-7-methyl-7H-purin-8(9H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto group at position 8 can undergo oxidation or reduction to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions at varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-7-methyl-7H-purin-8(9H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-7-methyl-7H-purin-8(9H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropurine: Lacks the methyl group at position 7.
7-Methylxanthine: Lacks the chlorine atoms at positions 2 and 6.
8-Oxo-7-methylguanine: Contains an oxo group at position 8 instead of chlorine atoms.
Uniqueness
2,6-Dichloro-7-methyl-7H-purin-8(9H)-one is unique due to the presence of both chlorine atoms and a methyl group on the purine ring, which imparts distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H4Cl2N4O |
|---|---|
Molekulargewicht |
219.03 g/mol |
IUPAC-Name |
2,6-dichloro-7-methyl-9H-purin-8-one |
InChI |
InChI=1S/C6H4Cl2N4O/c1-12-2-3(7)9-5(8)10-4(2)11-6(12)13/h1H3,(H,9,10,11,13) |
InChI-Schlüssel |
YDWGEWIMEWGOAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(NC1=O)N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















